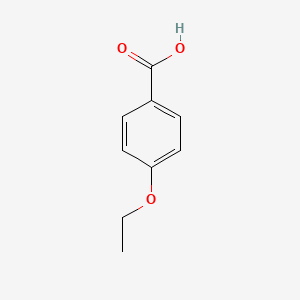

4-Ethoxybenzoic acid

Beschreibung

Historical Context and Evolution of Research on 4-Ethoxybenzoic Acid

The study of this compound is intrinsically linked to the broader history of benzoic acid and its derivatives. Research into related compounds, such as 4-hydroxybenzoic acid, provided the foundation for the synthesis and investigation of its ether derivatives. The commercial production of 4-hydroxybenzoic acid utilizes the Kolbe–Schmitt reaction, a method developed in the mid-19th century. acs.org

The synthesis of this compound itself often employs the Williamson ether synthesis, a classic and widely used method for forming ethers. This process typically involves the reaction of a phenoxide with an ethyl halide. In the case of this compound, a common route involves the esterification of 4-hydroxybenzoic acid, followed by etherification and subsequent hydrolysis of the ester to yield the final carboxylic acid. This multi-step synthesis highlights the evolution of organic chemistry techniques that have made compounds like this compound readily accessible for research. Early interest in the compound likely stemmed from its potential as an intermediate in the creation of more complex molecules for dyes and pharmaceuticals. guidechem.com

Significance and Broad Impact of this compound in Academic Research

The significance of this compound in academic research lies in its versatility as an intermediate compound across multiple disciplines. chemimpex.com Its unique structure allows it to be a foundational component in the synthesis of a wide array of materials and molecules.

In polymer chemistry , it is used to produce specialty polymers, contributing to materials with enhanced thermal and mechanical properties. chemimpex.com Its rigid aromatic core and the flexible ethoxy group are desirable features for designing liquid crystals, which have applications in display technologies. chemicalbook.com

In materials science , a notable application is in the preparation of highly conducting and flexible few-walled carbon nanotube thin films. chemicalbook.comsigmaaldrich.com The compound aids in the functionalization of these nanotubes, which is crucial for their application in electronics.

In the pharmaceutical sector , this compound serves as a key building block for synthesizing biologically active molecules and new therapeutic agents. guidechem.comchemimpex.com Researchers utilize it to develop novel compounds, including potential anti-inflammatory agents. chemimpex.com Its role as a precursor allows for the systematic modification of drug candidates to improve their efficacy and stability. chemimpex.com

The compound is also utilized in analytical chemistry as a reagent in various procedures. chemimpex.com

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is expanding from its traditional role as a synthetic intermediate to investigations of its own intrinsic biological activities. An emerging and significant area of study is its potential as an antimicrobial and anti-biofilm agent. nih.gov

Recent detailed research has focused on its effects against Staphylococcus aureus, a bacterium notorious for forming resilient biofilms that contribute to persistent infections and antibiotic resistance. nih.gov A 2020 study published in the International Journal of Antimicrobial Agents investigated the anti-biofilm properties of this compound (referred to as 4EB in the study). The research found that 4EB could inhibit up to 87% of biofilm formation with minimal impact on the growth of stationary-phase bacterial cells. nih.gov

A key mechanism identified was the compound's ability to alter the bacterial cell surface, decreasing its hydrophobicity from 78% to 49%. nih.gov This change is significant as cell surface hydrophobicity plays a crucial role in the initial attachment of bacteria to surfaces, a critical step in biofilm formation. nih.gov

Furthermore, the study revealed a synergistic effect when this compound was used in combination with the antibiotic vancomycin (B549263). This combination treatment led to a decrease in the viability of biofilm-dwelling S. aureus cells by up to 85% compared to treatment with vancomycin alone. nih.gov These findings suggest that this compound has the potential to be used as an anti-biofilm agent to prevent S. aureus infections or as an adjunctive therapy to enhance the efficacy of existing antibiotics against established biofilms. nih.gov This line of inquiry represents a shift towards exploring the direct therapeutic applications of the compound itself.

Table 2: Summary of Research Findings on this compound (4EB) vs. S. aureus Biofilm

| Finding | Result |

|---|---|

| Biofilm Inhibition | Inhibited up to 87% of biofilm formation. nih.gov |

| Mechanism of Action | Decreased cell surface hydrophobicity from 78% to 49%. nih.gov |

| Synergy with Vancomycin | Combination decreased viability of biofilm cells by up to 85% compared to vancomycin alone. nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGDXCJYVZFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060709 | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-86-3 | |

| Record name | 4-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR23XEQ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Ethoxybenzoic Acid

Established Synthetic Routes for 4-Ethoxybenzoic Acid

The industrial and laboratory-scale production of this compound has traditionally relied on several well-documented chemical pathways. These methods are valued for their reliability and scalability, forming the foundation of the compound's synthesis.

Williamson Ether Synthesis Approaches to this compound

The Williamson ether synthesis is a cornerstone method for preparing ethers, including the ethoxy group of this compound. francis-press.com This classical SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide. pbworks.com In the context of this compound synthesis, the process typically begins with a salt of 4-hydroxybenzoic acid, such as sodium 4-hydroxybenzoate, which acts as the nucleophile. This salt is reacted with an ethylating agent like ethyl iodide or ethyl bromide to form the ether linkage. pbworks.comresearchgate.net

A common variation involves first protecting the carboxylic acid group of 4-hydroxybenzoic acid as an ester, for instance, methyl 4-hydroxybenzoate. The phenolic hydroxyl group is then deprotonated with a base to form a phenoxide, which subsequently reacts with the ethyl halide. The final step is the hydrolysis of the ester group back to a carboxylic acid to yield the final product.

Direct Alkylation of 4-Hydroxybenzoic Acid to Form this compound

Direct alkylation offers another route to this compound, starting from 4-hydroxybenzoic acid. This method involves the direct treatment of 4-hydroxybenzoic acid with an alkylating agent. The process is a type of O-alkylation. While related Friedel-Crafts alkylation can occur on the aromatic ring (C-alkylation) in the presence of an acid catalyst, specific conditions are required to favor ether formation. google.com The reaction typically proceeds by reacting the hydroxyl group of 4-hydroxybenzoic acid with an ethylating agent in the presence of a base.

Carboxylation Reactions Involving 4-Ethoxyphenylmagnesium Bromide

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be adapted to synthesize carboxylic acids. libretexts.org To produce this compound, the process starts with the formation of a Grignard reagent, specifically 4-ethoxyphenylmagnesium bromide. This is achieved by reacting 4-bromoethoxybenzene with magnesium metal in an anhydrous ether solvent. youtube.com

Novel and Green Synthesis Strategies for this compound

In response to the growing demand for environmentally friendly chemical processes, research has explored novel and green strategies for synthesizing benzoic acid derivatives. chemmethod.com Green chemistry principles focus on reducing the use of hazardous substances and minimizing waste. chemmethod.com For instance, the use of water as a solvent and microwave irradiation instead of conventional heating are techniques being applied to related syntheses to reduce reaction times and environmental impact. chemmethod.com

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is dominated by its carboxylic acid group, which allows for a variety of derivatization reactions, particularly esterification.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into an ester. Esterification is a fundamental reaction in organic synthesis and can be achieved through several methods. One common laboratory method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A highly effective, alternative method for esterification involves the use of trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate. orgsyn.org This procedure is convenient for a wide range of carboxylic acids and proceeds smoothly under mild conditions. orgsyn.org For example, reacting this compound with an appropriate alcohol and a coupling agent or converting it to an acyl halide followed by reaction with an alcohol would yield the corresponding ester, such as ethyl 4-ethoxybenzoate. nist.gov These ester derivatives are valuable in their own right, with applications in various fields. nih.gov

The table below provides an overview of the key synthetic reactions discussed.

| Reaction Type | Starting Material(s) | Reagent(s) | Product | Reference(s) |

| Williamson Ether Synthesis | 4-Hydroxybenzoic acid (or its ester) | 1. Base (e.g., NaOH) 2. Ethyl Halide (e.g., CH3CH2I) | This compound | francis-press.compbworks.com |

| Grignard Carboxylation | 4-Bromoethoxybenzene | 1. Mg, ether 2. CO2 3. H3O+ | This compound | libretexts.orgyoutube.com |

| Esterification | This compound | Alcohol (e.g., Ethanol), Acid Catalyst | 4-Ethoxybenzoate Ester | orgsyn.orgnist.gov |

Modifications of the Ethoxy Group

The ethoxy group of this compound, while generally stable, can undergo specific modifications, primarily through cleavage of the ether linkage. These reactions typically require forcing conditions and proceed via nucleophilic substitution mechanisms.

One notable modification involves the cleavage of the C-O bond of the ethoxy group. Under basic conditions, the ethoxy group can be subject to nucleophilic substitution. For instance, treatment with strong nucleophiles can lead to the displacement of the ethoxy moiety.

Another, less direct, pathway involves radical reactions. While not a direct modification of the ethoxy group on the pre-formed this compound, a related synthesis involves the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under UV light to form 4-bromomethylbenzoic acid. This intermediate can then undergo nucleophilic substitution with sodium ethoxide to yield the this compound structure, demonstrating a method to form the ethoxy group via a radical pathway.

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. The position of substitution is directed by the two existing substituents: the ethoxy group (-OC₂H₅) and the carboxylic acid group (-COOH).

The ethoxy group is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. Since the two groups are in a para relationship (positions 1 and 4), their directing effects combine. The powerful activating and ortho, para-directing effect of the ethoxy group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5 on the ring).

Hydroxylation Reactions

Hydroxylation of the aromatic ring can occur, for example, through reactions involving hydroxyl radicals (•OH). These highly reactive species can abstract hydrogen atoms from the aromatic ring, leading to the formation of hydroxybenzoic acid derivatives. Quantum chemistry studies indicate that the positions ortho and meta to the ethoxy group are more susceptible to attack by OH radicals compared to the para position.

Cyanation Reactions

The introduction of a cyano group onto the aromatic ring has been demonstrated. For example, the synthesis of 3-cyano-4-ethoxybenzoic acid can be achieved through methods that may involve coupling agents like benzotriazol-1-ol and carbodiimide (B86325) hydrochloride, with yields reported to be as high as 79% under microwave irradiation conditions. This substitution occurs at the 3-position, which is ortho to the directing ethoxy group.

Below is a data table summarizing the substitution reactions on the aromatic ring of this compound.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Example |

| Hydroxylation | OH radicals (e.g., via persulfate activation), aqueous phase, UV initiation | Ortho (3-position) | 3-Hydroxy-4-ethoxybenzoic acid |

| Cyanation | Coupling agents (e.g., benzotriazol-1-ol), microwave irradiation | Ortho (3-position) | 3-Cyano-4-ethoxybenzoic acid |

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

The ¹H NMR spectrum of this compound provides valuable insights into the arrangement of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.

The ethoxy group gives rise to two signals: a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons. This splitting pattern, a classic ethyl group signature, arises from the coupling between the adjacent sets of protons. The aromatic region of the spectrum typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho to the ethoxy group are in a different chemical environment than those ortho to the carboxylic acid group, leading to this splitting. The carboxylic acid proton usually appears as a broad singlet at a significantly downfield chemical shift, a characteristic feature owing to its acidic nature and involvement in hydrogen bonding, which can lead to chemical exchange. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~10.0-13.0 | Broad Singlet | N/A |

| Aromatic (H-2, H-6) | ~7.95 | Doublet | ~8.8 |

| Aromatic (H-3, H-5) | ~6.95 | Doublet | ~8.8 |

| Methylene (-OCH₂-) | ~4.11 | Quartet | ~7.0 |

| Methyl (-CH₃) | ~1.42 | Triplet | ~7.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the symmetry of the 1,4-disubstituted benzene ring, fewer than nine signals are expected.

The carbonyl carbon of the carboxylic acid group is typically observed at the most downfield position, a region characteristic of carboxylic acids. The carbon atom of the benzene ring attached to the ethoxy group (C-4) is significantly shielded compared to the other aromatic carbons due to the electron-donating nature of the ethoxy group. Conversely, the carbon atom attached to the electron-withdrawing carboxylic acid group (C-1) is deshielded. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) appear as two distinct signals due to their different chemical environments. The two carbons of the ethoxy group also give rise to distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | ~167 |

| Aromatic (C-4) | ~163 |

| Aromatic (C-2, C-6) | ~132 |

| Aromatic (C-1) | ~123 |

| Aromatic (C-3, C-5) | ~114 |

| Methylene (-OCH₂-) | ~64 |

| Methyl (-CH₃) | ~15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Assignments are based on general principles of ¹³C NMR spectroscopy.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals in this compound. A COSY spectrum would definitively confirm the coupling between the methylene and methyl protons of the ethoxy group and the coupling between the adjacent aromatic protons. An HSQC spectrum would directly correlate each proton signal with its attached carbon, confirming the assignments made in the 1D spectra. To date, specific 2D NMR studies on this compound are not widely reported in publicly accessible literature.

Infrared (IR) and Raman Spectroscopy of this compound

The IR and Raman spectra of this compound exhibit characteristic bands that confirm the presence of its key functional groups. A very broad absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid gives rise to an intense band in the IR spectrum, usually around 1680-1700 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations are also observed.

Table 3: Key Vibrational Modes of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1680-1700 | IR (strong) |

| Aromatic C=C Stretch | 1580-1610 | IR, Raman |

| C-O Stretch (Ether & Acid) | 1250-1300 | IR |

| O-H Bend (out-of-plane) | ~920 | IR |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Infrared spectroscopy is a particularly useful tool for studying hydrogen bonding. In the solid state and in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This strong intermolecular interaction has a profound effect on the IR spectrum.

The most notable feature is the significant broadening and shifting to lower frequency of the O-H stretching band of the carboxylic acid group. Instead of a sharp band around 3500 cm⁻¹ expected for a free O-H group, a very broad absorption is observed, often spanning from 2500 cm⁻¹ to 3300 cm⁻¹. This is a hallmark of the strong hydrogen bonds within the cyclic dimer structure. Furthermore, the C=O stretching vibration is also affected. In the hydrogen-bonded dimer, the C=O bond is slightly elongated and weakened, resulting in a shift of its stretching frequency to a lower wavenumber (typically 1680-1700 cm⁻¹) compared to the monomeric form (around 1760 cm⁻¹). The presence and characteristics of these bands in the IR spectrum provide conclusive evidence for the dimeric association of this compound molecules through hydrogen bonding. Studies on similar 4-alkoxybenzoic acids have shown that the nematic phase in their liquid crystalline state is stabilized by a high concentration of these closed dimers. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. For this compound, the presence of a benzene ring conjugated with a carboxylic acid group gives rise to characteristic absorption bands in the UV region. These absorptions are primarily due to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π to π* and n to π* transitions). libretexts.org The analysis of the UV-Vis spectrum provides valuable information on the electronic structure of the molecule and how it is influenced by its environment.

Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound, like other substituted benzoic acid derivatives, is characterized by distinct absorption bands corresponding to specific electronic transitions. researchgate.net The primary transitions observed are π→π, associated with the conjugated π-system of the aromatic ring and the carbonyl group, and n→π, involving the non-bonding electrons on the oxygen atoms of the carboxyl and ethoxy groups. libretexts.org The π→π* transitions are typically of high intensity, while the n→π* transitions are weaker.

The position of the absorption maximum (λmax) is sensitive to the molecular structure and the solvent used. Studies on 4-alkoxybenzoic acids, including the 4-ethoxy derivative, have recorded absorption and fluorescence spectra in various solvents to understand their photophysical properties. researchgate.net The λmax values shift based on solvent polarity, which is indicative of the different interactions between the solute and solvent molecules in the ground and excited states. researchgate.net

Table 1: Absorption Maxima (λmax) of this compound in Selected Solvents

| Solvent | Absorption λmax (nm) |

|---|---|

| Cyclohexane | 288 |

| Dioxane | 294 |

| Acetonitrile (B52724) | 293 |

| Methanol | 292 |

Data sourced from a study on the solvatochromic fluorescence of 4-alkoxybenzoic acids. researchgate.net The variation in λmax demonstrates the effect of the solvent environment on the electronic transitions of the molecule.

Solvatochromic Studies and Solvent Effects on Spectra

Solvatochromism is the phenomenon where the color of a chemical substance, and more broadly its absorption or emission spectrum, changes with the polarity of the solvent. wikipedia.orgnih.gov This effect provides insight into the solute-solvent interactions and the difference in polarity between the molecule's electronic ground state and excited state. wikipedia.org

For this compound, solvatochromic studies reveal a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in both absorption and fluorescence spectra as the solvent polarity increases. researchgate.net This behavior suggests that the excited state of the this compound molecule is more polar than its ground state. The stabilization of the more polar excited state by polar solvents is greater than the stabilization of the ground state, which reduces the energy gap for the electronic transition and results in absorption at a longer wavelength. researchgate.netwikipedia.org This effect is primarily attributed to non-specific solute-solvent interactions, with the refractive index function (dispersion-induction interaction) being stronger than the dielectric function (dipolar-orientation interaction). researchgate.net

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. chemguide.co.uk For this compound (C9H10O3), mass spectrometry confirms its molecular weight and provides characteristic fragmentation patterns that serve as a structural fingerprint. nist.govnih.gov

Fragmentation Patterns and Molecular Ion Analysis

In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•). chemguide.co.uk The molecular ion for this compound has a mass-to-charge ratio (m/z) of 166, corresponding to its molecular weight. nist.govnih.gov This molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable charged fragments. libretexts.org

The fragmentation of aromatic carboxylic acids and ethers follows predictable pathways. The mass spectrum of this compound is characterized by several key fragment ions: nih.gov

Molecular Ion (M+•) at m/z 166: Represents the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

Fragment at m/z 138: This ion is formed by the loss of an ethylene (B1197577) molecule (C2H4, mass of 28 Da) from the molecular ion. This is a characteristic fragmentation for aromatic ethyl ethers.

Base Peak at m/z 121: This is the most abundant ion in the spectrum. It results from the loss of an ethoxy radical (•OC2H5, mass of 45 Da). The high stability of the resulting benzoyl-type cation contributes to its high abundance. libretexts.org

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 166 | [C9H10O3]+• | - (Molecular Ion) |

| 138 | [M - C2H4]+• | C2H4 (28 Da) |

| 121 | [M - OC2H5]+ | •OC2H5 (45 Da) |

Summary of the primary fragmentation pathway of this compound under electron ionization. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values to four or more decimal places. docbrown.info This high precision allows for the unambiguous determination of a molecule's elemental composition.

The exact mass of the this compound molecular ion (C9H10O3) can be calculated using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). The calculated exact mass is 166.062994 Da. HRMS can experimentally measure this value with high accuracy (typically within 5 ppm), confirming the elemental formula C9H10O3 and distinguishing it from other potential compounds that might have the same nominal mass but a different elemental formula. docbrown.info

Chromatographic Techniques for Analysis and Purity Assessment of this compound

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds like this compound. thegoodscentscompany.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, polar compounds such as benzoic acid derivatives. longdom.org

A common method for analyzing this compound is Reverse-Phase HPLC (RP-HPLC). In a typical setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase consists of a mixture of a polar aqueous solvent (often a buffer like dilute phosphoric acid) and a more non-polar organic solvent, such as acetonitrile or methanol. longdom.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted from the column according to their polarity. longdom.org this compound can be detected and quantified using a UV detector, typically set at a wavelength where the compound exhibits strong absorbance, such as its λmax. longdom.org The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in both research and industrial applications. longdom.org

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the quantification and purity assessment of this compound. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of benzoic acid derivatives due to its efficacy in separating compounds of moderate polarity.

Method development for this compound typically involves optimizing several key parameters to achieve adequate separation from potential impurities and related substances. A C18 column is frequently the stationary phase of choice, offering a good balance of hydrophobicity for retaining the analyte. longdom.orgsigmaaldrich.com The mobile phase composition is a critical factor; a common approach utilizes a gradient elution system combining an acidified aqueous phase (Mobile Phase A) with an organic solvent like acetonitrile (Mobile Phase B). longdom.orgsielc.com The use of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), in the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to sharper peaks and more reproducible retention times. sigmaaldrich.comsielc.com

Detection is typically performed using a UV detector, as the aromatic ring in this compound provides strong chromophores. A detection wavelength in the range of 220-230 nm is often selected for optimal sensitivity. longdom.orgsigmaaldrich.com The flow rate is generally maintained around 1.0 mL/min to ensure efficient separation. longdom.orgsigmaaldrich.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid to ensure compatibility with the MS interface. sielc.com The reliability of such methods is established through validation procedures that assess parameters like linearity, accuracy, precision, and robustness, in line with guidelines from the International Council for Harmonisation (ICH). longdom.orglongdom.org

Table 1: Example HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Source |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase A | 10mM Trifluoroacetic acid (TFA) in water | sigmaaldrich.com |

| Mobile Phase B | 10mM Trifluoroacetic acid (TFA) in acetonitrile | sigmaaldrich.com |

| Gradient | Isocratic or Gradient Elution | longdom.orgsielc.com |

| Flow Rate | 1.0 mL/min | longdom.orgsigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

| Detector | UV at 220 nm | sigmaaldrich.com |

| Injection Volume | 10 µL | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical starting materials like this compound. thermofisher.commedistri.swiss The process involves separating the components of a mixture in the gas chromatograph, followed by their detection and identification by the mass spectrometer. medistri.swiss This method is essential for ensuring the purity and safety of active pharmaceutical ingredients (APIs). thermofisher.com

For the analysis of this compound, a derivatization step may be necessary to increase its volatility, for instance, by converting the carboxylic acid to a more volatile ester. The sample is then injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. medistri.swiss

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). nist.gov The EI process fragments the molecule into a predictable pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound. medistri.swissnist.gov The mass spectrum of this compound shows a characteristic molecular ion peak (M+) at m/z 166, corresponding to its molecular weight. nist.govnih.gov Other significant peaks in its spectrum can be observed at m/z 138, 121, and 93, which correspond to specific fragmentation patterns of the molecule. nih.gov

By comparing the obtained mass spectra of any detected impurities against spectral libraries (like the NIST/EPA/NIH Mass Spectral Library) and considering their retention times, unknown substances can be tentatively identified. medistri.swissnist.gov This impurity profiling is a mandatory step in pharmaceutical manufacturing to control unwanted chemicals that could affect the efficacy or safety of the final product. thermofisher.com

Table 2: Key Mass-to-Charge (m/z) Ratios for this compound from Electron Ionization GC-MS

| m/z Value | Interpretation | Source |

| 166 | Molecular Ion [M]+ | nist.govnih.gov |

| 138 | Fragment Ion | nih.gov |

| 121 | Top Peak/Base Peak | nih.gov |

| 93 | Fragment Ion | nih.gov |

| 65 | Fragment Ion | nih.gov |

Computational and Theoretical Investigations of 4 Ethoxybenzoic Acid

Quantum Chemical Calculations on 4-Ethoxybenzoic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental characteristics of this compound at the molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and properties. For this compound and its derivatives, methods like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve a reliable description of the electronic structure and to optimize the molecular geometry. researchgate.net

The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. In this compound, the geometry is largely defined by the planar phenyl ring connected to a carboxylic acid group and an ethoxy substituent. The carboxylic acid group itself tends to be planar. Theoretical calculations on similar 4-substituted benzoic acids have shown that the bond lengths within the phenyl ring and the parameters of the carboxyl group are well-reproduced by these DFT methods when compared to experimental data from techniques like X-ray diffraction. orientjchem.org The ethoxy group introduces flexibility, which is discussed in the conformational analysis section.

Below is a table of representative optimized geometric parameters for this compound, based on values reported for closely related structures in computational studies. researchgate.netactascientific.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Representative)

| Parameter | Bond/Angle | Value (Å / Degrees) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-C (ring-carboxyl) | ~1.49 Å | |

| C-O (ring-ether) | ~1.37 Å | |

| O-C (ether-ethyl) | ~1.44 Å | |

| Bond Angle | O=C-O (carboxyl) | ~122° |

| C-C-O (ring) | ~118° |

Note: These values are illustrative and derived from DFT calculations on analogous structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. nih.gov

DFT calculations are employed to determine the energies of these orbitals and other related electronic properties. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of this compound (Conceptual)

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Indicates chemical reactivity and stability. orientjchem.org |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons. | Governs electron transfer processes. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. wuxiapptec.comavogadro.cc The MEP is mapped onto the electron density surface, with different colors representing different potential values: red indicates electron-rich regions (negative potential), while blue indicates electron-deficient regions (positive potential). The potential scale typically follows the order: red < orange < yellow < green < blue. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is concentrated around the two oxygen atoms of the carboxylic acid group, with the carbonyl oxygen being a primary site for electrophilic attack. The oxygen atom of the ethoxy group also shows a region of negative potential. wuxiapptec.comresearchgate.net Conversely, the most positive potential (blue region) is located on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and interaction with nucleophiles. wuxiapptec.com The hydrogen atoms on the phenyl ring and the ethyl group exhibit moderately positive potential. This visual representation of charge distribution corroborates the molecule's known chemical behavior, particularly its acidity and hydrogen-bonding capabilities. walisongo.ac.id

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations focus on single molecules or small clusters in a static state, Molecular Dynamics (MD) simulations provide a dynamic view of systems containing many molecules over time. rsc.org This approach is ideal for studying the collective behavior, intermolecular forces, and conformational changes of this compound in condensed phases.

The dominant intermolecular interaction governing the structure of this compound in solid and liquid phases is hydrogen bonding. Like other carboxylic acids, it readily forms highly stable cyclic dimers. nih.gov In these dimers, two molecules are linked by a pair of strong O-H···O=C hydrogen bonds, creating an eight-membered ring. researchgate.net

Theoretical studies on 4-substituted benzoic acids have shown that the stability of these hydrogen-bonded dimers is influenced by the nature of the substituent at the para position. researchgate.net Electron-releasing groups, such as the ethoxy group, are found to enhance the strength of the hydrogen bonds, leading to more stable dimers compared to those with electron-withdrawing groups. researchgate.netscispace.com This is because the electron-donating ethoxy group increases the electron density on the phenyl ring and the carboxyl group, making the carbonyl oxygen a better hydrogen bond acceptor.

Computational studies on homologous 4-alkoxybenzoic acids have confirmed the presence of these dimers even in the gas phase, with significant interaction energies calculated to be over 84 kJ/mol for 4-n-propyloxybenzoic acid. mdpi.com MD simulations can track the formation, breaking, and lifetime of these hydrogen bonds, providing a dynamic picture of the equilibrium between monomers and dimers in solution or melts.

The conformational flexibility of this compound arises from the rotation around several single bonds. The key rotatable bonds are the C-C bond linking the phenyl ring to the carboxylic acid group, and the C-O and C-C bonds within the ethoxy substituent. PubChem computes a rotatable bond count of 3 for this molecule.

While the phenyl ring and the adjacent carboxyl group tend to favor a planar or near-planar arrangement to maximize conjugation, there is rotational freedom. The most significant flexibility is introduced by the ethoxy chain. Studies on similar molecules, like 4-hexyloxybenzoic acid, indicate that such alkoxy chains can fluctuate rapidly between different conformations in solution. This flexibility is crucial for processes like crystallization and self-assembly into liquid crystal phases, where molecules must adopt specific orientations. researchgate.net Computational conformational analysis helps identify the most stable conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior and its influence on macroscopic properties.

Thermodynamic Property Prediction and Calculation for this compound

Computational chemistry provides powerful tools for predicting and calculating the thermodynamic properties of molecules like this compound. These theoretical investigations complement experimental data, offering insights into the compound's stability, phase behavior, and energetics.

The standard molar enthalpies of formation and sublimation are critical thermodynamic parameters that describe the stability of a compound. For this compound, experimental values for both the standard molar enthalpy of formation in the crystalline phase and the standard molar enthalpy of sublimation have been determined.

A key study by Ribeiro da Silva, Lobo Ferreira, and Maciel in 2010 focused on the experimental determination of these values for a series of 4-alkoxybenzoic acids, including the ethoxy derivative. This work provides the referenced experimental data for the compound's energetics.

Table 1: Enthalpy Data for this compound

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystal) | Data reported in reference | iomcworld.com |

Vapor pressure is a fundamental property indicating a substance's volatility. For this compound, a solid at room temperature, the vapor pressure is very low. Computational estimates and experimental data point to a vapor pressure of 0.071 Pa at a standard temperature of 25°C.

Table 2: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (Pa) |

|---|

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. For compounds like this compound, DSC is essential not only for determining the melting point but also for characterizing its liquid crystalline behavior.

The p-alkoxybenzoic acid series is well-known for forming thermotropic liquid crystals. nih.gov This behavior arises because individual molecules associate into hydrogen-bonded dimers. These rod-like dimers can then self-assemble into states of matter with degrees of order intermediate between a solid crystal and an isotropic liquid, known as mesophases. nih.gov DSC analysis can detect the precise temperatures and enthalpy changes associated with transitions from the crystalline solid to a nematic or smectic liquid crystal phase, and subsequently to the isotropic liquid state. nih.govjetir.orgresearchgate.net Studies on various alkoxybenzoic acids demonstrate that DSC is a critical tool for mapping the phase behavior and thermal stability of these materials. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. iomcworld.comresearchgate.neticm.edu.pl For benzoic acid derivatives, including those related to this compound, SAR analyses are used to design molecules with specific functions, such as enhanced therapeutic effects or improved material characteristics. icm.edu.pl

SAR studies on benzoic acid derivatives have shown that the nature, number, and position of substituents on the benzene (B151609) ring are critical for activity. icm.edu.plmdpi.com For example, in the context of designing agents with anti-sickling properties, research has concluded that having strong electron-donating groups on the benzene ring is an important feature for potent activity. iomcworld.com The ethoxy group on this compound is one such electron-donating group. Computational techniques like molecular docking are often employed in SAR to model how a derivative might interact with a biological target, such as the active site of an enzyme or a receptor pocket. mdpi.com These models can help rationalize why certain structural modifications lead to an increase or decrease in activity, guiding the synthesis of more effective compounds. mdpi.comsemanticscholar.org

Biological and Biomedical Research Applications of 4 Ethoxybenzoic Acid

Antimicrobial and Anti-biofilm Activities of 4-Ethoxybenzoic Acid

Recent research has highlighted the potential of this compound as a significant agent in combating bacterial infections, particularly those involving biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antibiotics. The investigation into this compound reveals its dual-action capability: directly inhibiting biofilm formation and enhancing the efficacy of existing antibiotics.

Table 1: Anti-biofilm and Antimicrobial Effects of this compound on S. aureus

| Parameter | Observation | Source |

| Biofilm Inhibition | Up to 87% inhibition of biofilm formation. | nih.gov |

| Effect on Bacterial Growth | Minimal impact on the viability of stationary-phase cells. | nih.gov |

| Synergistic Effect | Decreased viability of biofilm-dwelling cells by up to 85% when combined with Vancomycin (B549263). | nih.gov |

| Mechanism of Action | Decreased the percentage of hydrophobic cells from 78% to 49%. | nih.gov |

One of the most critical challenges in treating biofilm-related infections is the reduced susceptibility of embedded bacteria to antibiotics. This compound has shown a remarkable ability to potentiate, or enhance, the sensitivity of S. aureus biofilms to antibiotics like vancomycin. nih.govexlibrisgroup.com Combination treatments using both this compound and vancomycin have been shown to decrease the viability of cells within the biofilm by as much as 85% compared to treatment with vancomycin alone. nih.gov This synergistic effect suggests that this compound makes the biofilm structure more permeable to the antibiotic, allowing it to reach and eliminate the otherwise protected bacterial cells. nih.govconsensus.app

The primary mechanism behind the anti-biofilm activity of this compound appears to be its ability to alter the physical properties of the bacterial cell surface. nih.gov Specifically, it has been shown to significantly decrease the cell surface hydrophobicity of S. aureus. Research indicates that treatment with this compound can reduce the percentage of hydrophobic cells in a culture from 78% to 49%. nih.gov Cell surface hydrophobicity is a critical factor in the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation. By reducing this hydrophobicity, this compound effectively hinders the ability of the bacteria to adhere and initiate biofilm development. While its primary effect is on hydrophobicity, the compound was also examined for its effects on membrane integrity and hemolysis activity as part of a broader characterization of its mechanism. nih.gov

Anti-inflammatory and Analgesic Research Potential of this compound Derivatives

Beyond its antimicrobial properties, this compound is a valuable scaffold in the development of novel therapeutic agents. Derivatives of benzoic acid are a well-established class of compounds investigated for a range of biological activities, including anti-inflammatory and analgesic effects. chemimpex.com Researchers utilize this compound in the development of new compounds, particularly in the formulation of anti-inflammatory and analgesic agents, because of its capacity to modify biological activity. chemimpex.com The core structure of this compound can be chemically modified to create a library of derivative compounds, which can then be screened for potential efficacy in reducing inflammation and pain. While research into derivatives of other benzoic acids has shown promise in attenuating inflammatory responses, the exploration of specific derivatives of this compound for these purposes remains an active area of investigation. nih.govnih.govmdpi.com

Investigation of this compound in Drug Development as a Precursor

In the field of pharmaceutical development, this compound is recognized as a versatile precursor and intermediate compound. chemimpex.com A precursor is a compound that participates in a chemical reaction that produces another compound. Its stable chemical structure and the reactivity of its carboxylic acid group make it an ideal starting material for the synthesis of more complex molecules with desired therapeutic properties.

This compound serves as a key building block in the synthesis of various pharmaceutical intermediates. chemimpex.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient (API). The ethoxy group and the benzoic acid moiety can be modified through various chemical reactions, allowing for the construction of larger, more intricate molecular architectures. This versatility enables its use in the creation of a wide array of compounds, contributing to the development of new drugs with enhanced efficacy and stability. chemimpex.com Its role as an intermediate is crucial in the multi-step synthesis pathways that lead to the final active pharmaceutical ingredients.

Development of Novel Biologically Active Molecules

This compound serves as a valuable scaffold and intermediate in the development of new molecules with significant biological activities. chemimpex.com Its structure can be modified to create derivatives with targeted pharmacological applications, including potential anti-inflammatory and analgesic agents. chemimpex.com Research has demonstrated its utility in synthesizing compounds for various research and industrial purposes, such as polymer additives and surfactants. chemimpex.com

A notable application of this compound is in the field of antimicrobial research. Studies have identified it as a potent anti-biofilm agent against the pathogenic bacterium Staphylococcus aureus. nih.gov Research investigating compounds related to ethyl-4-ethoxybenzoate for anti-biofilm activity found that this compound itself could inhibit up to 87% of biofilm formation with minimal effect on the viability of the bacteria in their stationary growth phase. nih.gov This indicates a specific anti-pathogenic mechanism rather than general antimicrobial toxicity. nih.gov

Further investigation into its mechanism revealed that this compound may disrupt biofilm formation by altering the bacterial cell surface, specifically by decreasing cell hydrophobicity from 78% to 49%. nih.gov Crucially, in combination treatments, this compound was found to have a synergistic effect with the antibiotic vancomycin, enhancing its efficacy and decreasing the viability of biofilm-dwelling S. aureus cells by up to 85% compared to vancomycin alone. nih.gov These findings highlight its potential in developing new strategies to combat antibiotic-resistant biofilm infections. nih.gov

| Activity | Observation | Reference |

|---|---|---|

| Biofilm Inhibition | Inhibited up to 87% of biofilm formation. | nih.gov |

| Effect on Cell Viability | Minimal impact on the viability of stationary-phase cells. | nih.gov |

| Mechanism of Action | Decreased cell hydrophobicity from 78% to 49%. | nih.gov |

| Synergy with Antibiotics | Potentiates vancomycin sensitivity, decreasing biofilm cell viability by up to 85% in combination. | nih.gov |

Enzyme Inhibition Studies Involving this compound

This compound has been studied for its effect on tyrosinase, a key enzyme in melanin biosynthesis. In a study of the inhibitory kinetics of several p-alkoxybenzoic acids on mushroom tyrosinase, this compound was identified as a reversible inhibitor of the enzyme's diphenolase activity. The mechanism of inhibition was determined to be of a mixed-II type. This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but it has a different affinity for each.

| Parameter | Finding |

|---|---|

| Target Enzyme | Mushroom Tyrosinase (Diphenolase activity) |

| Inhibition Type | Reversible |

| Inhibition Mechanism | Mixed-II Type |

Glutathione S-transferases (GSTs) and NAD(P)H: quinone reductase (QR) are critical families of phase II detoxification enzymes that protect cells from xenobiotics and oxidative stress. nih.govnih.gov Overexpression of GSTs, for instance, is linked to resistance to certain cancer chemotherapeutic drugs. nih.gov Consequently, the development of inhibitors for these enzymes is an active area of research. nih.govnih.gov Known inhibitors of GSTs include compounds like ethacrynic acid. nih.gov

However, based on available scientific literature, there are no specific studies demonstrating the inhibitory activity of this compound against glutathione transferases or quinone reductase. Research into the inhibition of these particular enzymes has focused on other classes of chemical compounds.

Toxicity and Cytotoxicity Studies in Research Contexts

The toxicological profile of this compound has not been fully investigated, and specific in-vitro cytotoxicity studies on various cell lines are limited in the available literature. chemicalbook.com However, safety data sheets and specific biological studies provide some preliminary insights.

Safety assessments indicate that the compound is not classified as hazardous at typical concentrations and that no acute toxicity information is available. thermofisher.com It is generally considered to have low toxicity, though it may cause irritation to the eyes, skin, and respiratory tract upon direct contact. chemicalbook.com Research on its anti-biofilm properties noted that it had a minimal impact on the viability of S. aureus cells at concentrations effective for inhibiting biofilm formation, suggesting low cytotoxicity to bacterial cells. nih.gov

For context, studies on related benzoic acid derivatives provide additional perspective. A toxicological assessment of 4-methoxybenzoic acid, a structurally similar compound, classified it as a low-hazard substance (hazard class IV). eco-vector.com The parent compound, benzoic acid, has been tested for cytotoxicity against various cancer cell lines, showing a wide range of IC50 values (from 85.54 µg/ml to 670.6 µg/ml), indicating that the core chemical structure can exert cell-type-dependent cytotoxic effects. dergipark.org.tr

| Aspect | Information | Reference |

|---|---|---|

| Acute Toxicity | No acute toxicity information is available. | thermofisher.com |

| Hazard Classification | Not classified as hazardous based on available data. | thermofisher.com |

| Potential Irritation | May cause skin, eye, and respiratory tract irritation. | chemicalbook.com |

| Cytotoxicity | Toxicological properties have not been fully investigated. Minimal impact on S. aureus viability at anti-biofilm concentrations. | nih.govchemicalbook.com |

Materials Science and Industrial Research Applications of 4 Ethoxybenzoic Acid

Role in Polymer Chemistry and Specialty Polymer Production

4-Ethoxybenzoic acid serves as a significant building block in the field of polymer chemistry, where it is utilized in the creation of specialty polymers. chemimpex.com Its incorporation into polymer structures is primarily aimed at enhancing specific material properties. The aromatic nature of the compound, combined with its ethoxy group, allows for the modification of polymer backbones or the creation of functional side chains, leading to materials with tailored characteristics for advanced applications. chemimpex.comdtic.mil

The introduction of this compound moieties into polymer chains contributes to the improvement of their thermal and mechanical properties. chemimpex.com The rigid aromatic ring structure enhances the thermal stability of polymers, allowing them to withstand higher temperatures without degradation. This is a critical attribute for polymers used in demanding industrial environments. chemimpex.comresearchgate.net Research into polymers derived from related aromatic acids, such as 4-hydroxybenzoic acid, demonstrates that these structures lead to complex thermal behaviors, including multiple phase transitions at elevated temperatures, which underscores their role in creating high-performance materials. researchgate.net The inherent rigidity of the benzoic acid structure also imparts increased mechanical strength and stiffness to the resulting polymers.

Beyond its role as a monomer, this compound is employed in the production of polymer additives and surfactants. chemimpex.com Its thermal stability and good compatibility with a range of solvents make it a valuable component in formulations for coatings and adhesives. chemimpex.com As an additive, it can help to stabilize the polymer matrix, while its surfactant properties can be leveraged to improve the dispersion of other components within a formulation or to modify surface properties of the final material. chemimpex.compcc.eu

Application in Liquid Crystal Research

This compound and its p-alkoxybenzoic acid homologues are foundational compounds in the study and development of liquid crystals. ed.govresearchgate.net Their molecular structure is conducive to the formation of ordered, fluid phases (mesophases) that exist between the solid crystalline and isotropic liquid states. ed.gov The key to their liquid crystalline behavior lies in the self-assembly of the molecules. Through hydrogen bonding, two carboxylic acid molecules associate to form a rod-like dimer, and it is the collective organization of these dimers that leads to the formation of nematic or smectic liquid crystal phases. ed.govnih.gov

The compound serves as a crucial starting material or intermediate in the synthesis of more complex liquid crystal molecules. researchgate.netguidechem.comdoi.org The 4-ethoxyphenyl group is a common structural motif in many liquid crystal compounds designed for display applications. For instance, the synthesis of 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol (EDPO), a vital liquid crystal intermediate, showcases the importance of the 4-ethoxyphenyl unit in achieving desirable properties like high dielectric anisotropy and photothermal stability. doi.org Researchers also utilize benzoic acid derivatives to create novel, multi-ring liquid crystalline molecules with specific mesophase behaviors for advanced optical materials. rsc.org

A significant area of research involves the formation of hydrogen-bonded co-crystals that exhibit liquid crystalline properties. This compound has been shown to form such co-crystals with other organic molecules, known as hydrogen bond acceptors.

A notable example is the co-crystal formed between this compound and 4,4′-bipyridyl. iucr.orgresearchgate.net In a 2:1 molar ratio, the two components are linked by strong O—H⋯N hydrogen bonds, creating a linear supramolecular structure. iucr.orgresearchgate.net This assembly exhibits thermotropic liquid crystallinity, transitioning from a crystalline state to a nematic phase upon heating before becoming an isotropic liquid at a higher temperature. iucr.org Differential Scanning Calorimetry (DSC) has been used to precisely measure these phase transitions.

Similarly, studies have shown that while p-ethoxybenzoic acid does not form a liquid crystal on its own, a mixture with p-methoxybenzoic acid results in the formation of a heterodimer that displays a nematic phase. nih.gov This demonstrates that co-crystallization or mixing can induce or modify liquid crystalline behavior.

| Co-crystal System | Molar Ratio (Acid:Base) | Phase Transition | Temperature (K) | Enthalpy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|---|

| This compound–4,4′-bipyridyl | 2:1 | Crystal (K₁) → Crystal (K₂) | 373 (2) | 5.4 (4) | iucr.org |

| Crystal (K₂) → Nematic (N) | 424 (1) | 50 (3) | |||

| Nematic (N) → Isotropic (I) | 442 (1) | 7.2 (6) |

Functionalization of Carbon Nanotubes with this compound

This compound is utilized for the chemical modification, or functionalization, of carbon nanotubes (CNTs). researchgate.netsigmaaldrich.com This process is critical for overcoming the inherent insolubility of CNTs and their tendency to aggregate, which otherwise limits their application in advanced composite materials and electronics. researchgate.net Functionalization improves the dispersion of CNTs in solvents and polymer matrices, enhancing the properties of the final product. researchgate.netresearchgate.net

Research has demonstrated the successful functionalization of multi-walled carbon nanotubes (MWNTs) with this compound using a direct Friedel-Crafts acylation reaction. researchgate.net This covalent modification attaches ethoxybenzoyl groups to the surface of the nanotubes. The resulting functionalized MWNTs (EtO-MWNT) show significantly improved dispersion in solvents like ethylene (B1197577) glycol compared to pristine, unmodified nanotubes. researchgate.net This enhanced compatibility is crucial for creating homogeneous CNT-polymer composites. Furthermore, this compound has been specifically used in the preparation of highly conducting and flexible thin films made from few-walled carbon nanotubes, indicating its role in developing materials for flexible electronics. sigmaaldrich.com

| CNT Type | Functionalization Method | Observed Outcome | Application | Reference |

|---|---|---|---|---|

| Multi-walled (MWNTs) | Friedel-Crafts Acylation | Improved dispersion in ethylene glycol | Polymer composites | researchgate.net |

| Few-walled | Not specified | Formation of highly conducting and flexible thin films | Flexible electronics | sigmaaldrich.com |

Preparation of Highly Conducting and Flexible Few-Walled Carbon Nanotube Thin Films

The functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their exceptional properties for various applications. Research has demonstrated that this compound can be effectively used to modify multi-walled carbon nanotubes (MWCNTs). chemimpex.com This functionalization is achieved through a Friedel-Crafts acylation reaction, a process that introduces the ethoxybenzoyl group onto the surface of the nanotubes. chemimpex.com This chemical modification is significant as it has been cited as a method to prepare highly conducting and flexible few-walled carbon nanotube thin films. sigmaaldrich.comeuropa.eu

The introduction of functional groups like those from this compound can improve the dispersion of CNTs in various solvents and polymer matrices, which is a crucial factor for creating uniform and effective conductive films. mdpi.com While the primary structure of the nanotubes is largely maintained during this "direct" functionalization process, the surface modification can influence the electrical and mechanical properties of the resulting thin films. chemimpex.com The enhancement of these properties is vital for the development of advanced electronics, sensors, and flexible devices. mdpi.com

Table 1: Functionalization of Multi-Walled Carbon Nanotubes

| Functionalizing Agent | Reaction Type | Purpose | Reference |

| This compound | Friedel-Crafts acylation | Preparation of highly conducting and flexible few-walled carbon nanotube thin films. | chemimpex.comsigmaaldrich.comeuropa.eu |

Studies on Transport and Deposition of Functionalized Carbon Nanotubes in Porous Media

The transport and deposition behavior of functionalized carbon nanotubes in porous media are critical for applications such as environmental remediation and subsurface imaging. While direct research on this compound in this specific context is limited in the provided search results, the principles of CNT functionalization are relevant. The surface chemistry of CNTs, modified by compounds like this compound, plays a pivotal role in their mobility and interaction with the surrounding matrix.

Functionalization alters the surface charge and hydrophobicity of the nanotubes, which in turn influences their stability in suspensions and their affinity for the solid surfaces within porous media. For instance, the introduction of carboxylic acid groups, a key feature of this compound, can increase the negative charge of the CNTs, potentially leading to greater repulsion from negatively charged porous media surfaces and thus enhancing their transport.

Utilisation in Dye and Pigment Manufacturing Research

The synthesis of new dye and pigment molecules is an ongoing area of chemical research. Azo dyes, which are characterized by the -N=N- functional group, represent a significant class of synthetic colorants. nih.gov The formation of these dyes often involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic compound, such as a phenol (B47542) or aniline (B41778) derivative. youtube.com

While the direct synthesis of azo dyes using this compound as the primary coupling component was not detailed in the provided search results, the general principles of azo dye chemistry suggest its potential as a precursor. Benzoic acid derivatives are known to act as nucleophiles in these coupling reactions. jocpr.com For example, research has been conducted on the synthesis of azo dyes incorporating 4-hydroxybenzoic acid. jocpr.com Given its structural similarity, this compound could potentially be used to create novel dye structures with unique color properties and fastness. The ethoxy group could influence the final color and solubility of the dye molecule. jbiochemtech.com

Applications in Coatings and Adhesives Research

In the field of coatings and adhesives, this compound is recognized for its role as a polymer additive and surfactant. chemimpex.com Its favorable properties, such as thermal stability and compatibility with various solvents, make it a suitable candidate for industrial applications. chemimpex.com The incorporation of such additives can significantly influence the performance of the final product.

In coatings, additives can improve properties like adhesion, flexibility, and resistance to environmental factors. The carboxylic acid group of this compound can potentially interact with pigments and binder resins, leading to better dispersion and stability of the coating formulation.

In the realm of adhesives, the chemical structure of additives can affect bond strength and durability. While specific studies detailing the performance of this compound in adhesive formulations were not found in the initial search, its properties as a polymer additive suggest its potential to modify the rheological and adhesive characteristics of the formulation. chemimpex.com For instance, research on other acid-containing additives has shown their ability to enhance the performance of bio-based adhesives. mdpi.com

Catalysis Research Involving 4 Ethoxybenzoic Acid

4-Ethoxybenzoic Acid in Catalytic Reactions

While extensive research specifically detailing the role of this compound in a wide array of catalytic reactions is not broadly documented in publicly available literature, its chemical structure suggests potential applications in catalysis, primarily through its function as a ligand in metal-based catalysis. The carboxylate group can coordinate with metal ions, influencing the metal center's electronic properties and steric environment, which are critical factors in catalytic activity.

There is a lack of specific research detailing the direct catalytic role of this compound in O-demethylation reactions. However, related research on the O-demethylation of similar aromatic acids provides context for how such transformations occur. For instance, the O-demethylation of 4-methoxybenzoic acid is a reaction that has been studied, often involving enzymatic or microbial catalysts. These processes typically utilize enzymes like monooxygenases to cleave the methyl group from the methoxy (B1213986) substituent. While this does not directly involve this compound as a catalyst, it highlights a relevant area of catalysis focused on modifying alkoxy-substituted benzoic acids.

The ability of the carboxylate group in this compound to bind to metal ions is a key feature that enables its potential use in catalysis. The formation of coordination polymers with metal ions has been noted as an application for this compound. In these structures, the 4-ethoxybenzoate acts as a ligand, bridging metal centers to create extended networks.

This ligand behavior is fundamental to its potential role in catalysis. Metal complexes incorporating carboxylate ligands are widely used as catalysts for various addition reactions. The specific electronic and steric properties imparted by the 4-ethoxybenzoate ligand to a metal center could modulate its catalytic activity and selectivity in processes such as:

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Additions: The reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone.

Cycloaddition Reactions: The formation of cyclic products from two or more unsaturated molecules.

While specific examples of this compound or its corresponding carboxylate, 4-ethoxybenzoate, directly catalyzing these addition reactions are not extensively reported, the principles of coordination chemistry suggest its viability as a ligand in such catalytic systems. The performance of the resulting metal complex would be influenced by the nature of the metal ion, the solvent system, and the reaction conditions.

Development of this compound-derived Catalysts

The development of catalysts derived from this compound is an area with potential for exploration. The synthesis of derivatives of this compound, such as esters and amides, opens up possibilities for creating more complex ligands and, subsequently, novel catalysts.

For instance, the ester derivative, ethyl 4-ethoxybenzoate, is synthesized via the esterification of this compound with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. smolecule.com This ester could be further modified to incorporate other functional groups capable of coordinating with metal ions, thereby forming a new class of ligands.

The general approach to developing such catalysts would involve:

Functionalization: Modifying the carboxyl or ethoxy group of this compound to introduce additional donor atoms (e.g., nitrogen, phosphorus) that can bind to a metal center.

Complexation: Reacting the modified this compound derivative (the ligand) with a suitable metal precursor to form a metal complex.

Catalytic Testing: Evaluating the performance of the newly synthesized metal complex in various catalytic reactions.